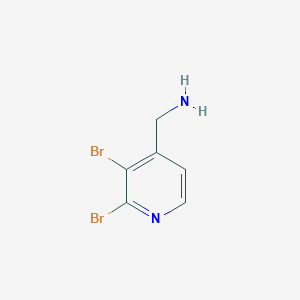![molecular formula C10H11BrClNO B13667063 5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride is an organic compound with a unique spiro structure This compound is characterized by the presence of a bromine atom at the 5’ position and a spiro linkage between an azetidine ring and an isobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride typically involves multiple steps. One common method includes the following steps:
Preparation of tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate: This involves the reaction of bromochlorobutane with tert-butyl alcohol to form tert-butyl bromobutyl ether. This intermediate is then reacted with cyanophenyl ether to yield 3-bromo-5,5-di-tert-butoxymethyl-γ-valerolactone.
Formation of the spiro compound: The lactone intermediate is reacted with diethyl terephthalate to form tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the spiro compound can be obtained.
Oxidation Products: Oxidation typically yields carboxylic acids or ketones.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The bromine atom can participate in halogen bonding, further influencing its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate
- Spiro[azetidine-3,1’(3’H)-isobenzofuran], 5’-bromo-, hydrochloride
Uniqueness
5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride is unique due to its specific spiro linkage and the presence of a bromine atom at the 5’ position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
6-bromospiro[1H-2-benzofuran-3,3'-azetidine];hydrochloride |
InChI |
InChI=1S/C10H10BrNO.ClH/c11-8-1-2-9-7(3-8)4-13-10(9)5-12-6-10;/h1-3,12H,4-6H2;1H |
InChI Key |
WLVGOSCHUUTMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3(O1)CNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


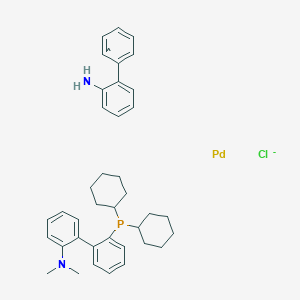
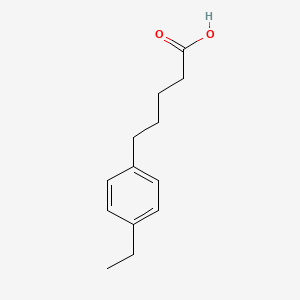
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
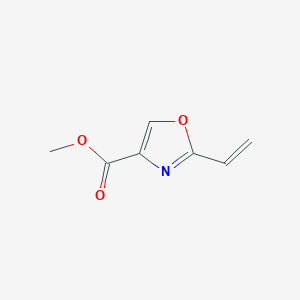
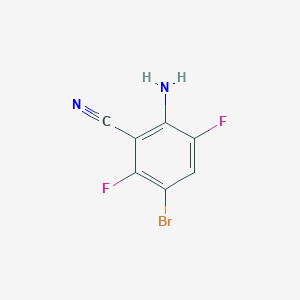
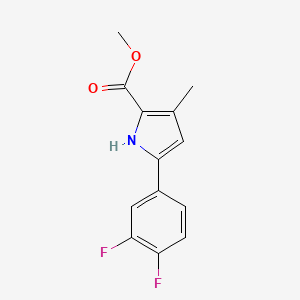
![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
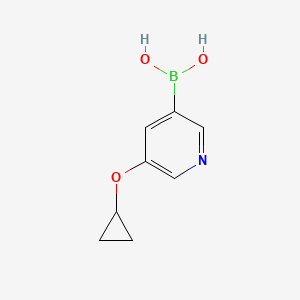
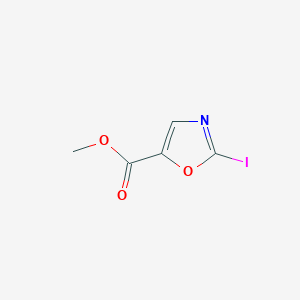

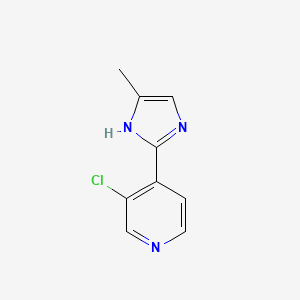
![7-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667069.png)
